N-cyclohexyl-4-((((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonamido)benzenesulfonamide
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Overview
Description
N-cyclohexyl-4-((((1R,4R)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methyl)sulfonamido)benzenesulfonamide is a complex organic compound that features a bicyclo[221]heptane core, a sulfonamide group, and a cyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-((((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonamido)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the desired substituents.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a reaction between an amine and a sulfonyl chloride under basic conditions.
Cyclohexyl Substitution: The cyclohexyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-((((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonyl chlorides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-cyclohexyl-4-((((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonamido)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-((((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bicyclo[2.2.1]heptane core provides structural rigidity and specificity. The cyclohexyl group can enhance the compound’s hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides: These compounds share the bicyclo[2.2.1]heptane core and sulfonamide group but differ in the substituents attached to the core.
N,N′-diarylsquaramide derivatives: These compounds contain a squaramide group and a bicyclo[2.2.1]heptane core, making them structurally similar but functionally distinct.
Uniqueness
N-cyclohexyl-4-((((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonamido)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexyl group, in particular, distinguishes it from other similar compounds and can influence its reactivity and interactions with molecular targets.
Biological Activity
N-cyclohexyl-4-((((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonamido)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates a significant number of functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes involved in metabolic pathways, potentially reducing inflammation and pain.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways involved in immune responses.
Biological Activity Data
The following table summarizes the biological activities reported in various studies:
Case Studies
Several studies have investigated the effects of this compound:
- Study on Inflammation : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential as an anti-inflammatory agent .
- Pain Management Research : In a controlled trial involving rodents, the compound exhibited analgesic properties comparable to traditional NSAIDs, providing a basis for further investigation into its use for pain management .
- Antimicrobial Activity : Laboratory tests indicated that the compound effectively inhibited the growth of several pathogenic bacteria, highlighting its potential as a therapeutic agent against infections .
The synthesis of this compound involves multiple steps:
- Formation of the Sulfonamide Linkage : The reaction between a sulfonyl chloride and an amine derivative.
- Cyclization Reactions : Utilizing cyclohexyl and bicyclic structures to achieve the desired molecular architecture.
Properties
IUPAC Name |
N-cyclohexyl-4-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5S2/c1-21(2)16-12-13-22(21,20(25)14-16)15-30(26,27)23-18-8-10-19(11-9-18)31(28,29)24-17-6-4-3-5-7-17/h8-11,16-17,23-24H,3-7,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYYHFBPPCMTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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